2-Chloro-8-fluoro-7-methoxyquinoline
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Overview
Description
2-Chloro-8-fluoro-7-methoxyquinoline is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of chlorine, fluorine, and methoxy groups into the quinoline structure enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoro-7-methoxyquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and 8-fluoro-7-methoxyquinoline.
Halogenation: The introduction of the chlorine and fluorine atoms is achieved through halogenation reactions. For example, 2-chloroquinoline can be fluorinated using a fluorinating agent like Selectfluor.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, where a methoxy donor such as dimethyl sulfate is used.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-fluoro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: Cyclization reactions can be used to form fused ring systems, enhancing the compound’s structural diversity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline derivatives with different oxidation states, and fused ring systems .
Scientific Research Applications
2-Chloro-8-fluoro-7-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its enzyme inhibitory properties and potential as a therapeutic agent.
Agriculture: It is explored for its potential use as a pesticide or herbicide.
Materials Science: The compound is investigated for its use in the development of liquid crystals and other advanced materials
Mechanism of Action
The mechanism of action of 2-Chloro-8-fluoro-7-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-fluoroquinoline: Lacks the methoxy group, which may affect its biological activity and chemical properties.
8-Fluoro-7-methoxyquinoline:
2-Chloro-7-methoxyquinoline: Lacks the fluorine atom, which can alter its biological activity and chemical stability.
Uniqueness
2-Chloro-8-fluoro-7-methoxyquinoline is unique due to the presence of all three substituents (chlorine, fluorine, and methoxy) on the quinoline ring.
Properties
IUPAC Name |
2-chloro-8-fluoro-7-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-7-4-2-6-3-5-8(11)13-10(6)9(7)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPRGNBJAAQSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2110848-26-3 |
Source
|
Record name | 2-chloro-8-fluoro-7-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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